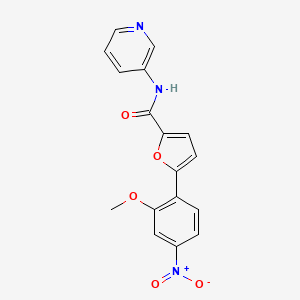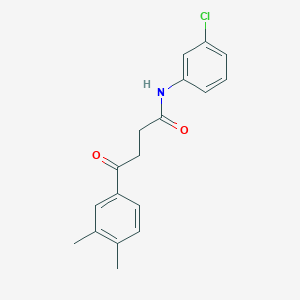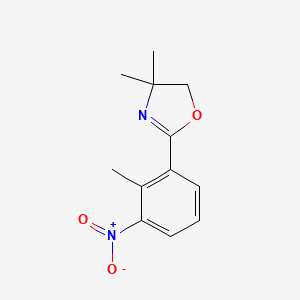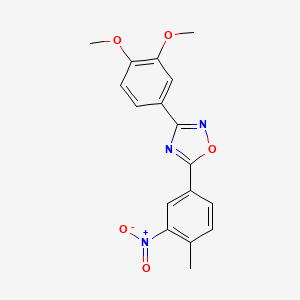
5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
The final step involves coupling the furan ring with the nitrophenyl group and the pyridinyl group. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 5-(2-hydroxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide.
Reduction: Formation of 5-(2-methoxy-4-aminophenyl)-N-pyridin-3-ylfuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-nitrophenyl isothiocyanate
- 2-methoxy-5-nitrophenol
- 2-chloro-4-nitrophenol
Uniqueness
5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide is unique due to the presence of both a furan ring and a pyridinyl group, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-24-16-9-12(20(22)23)4-5-13(16)14-6-7-15(25-14)17(21)19-11-3-2-8-18-10-11/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLSGTORZFEEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide](/img/structure/B5699971.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)

![1-[2-(Trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B5700007.png)
![4-ETHYL-8-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![(2E)-3-(4-chlorophenyl)-N-[(4-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5700029.png)
![N-[(4-CHLOROPHENYL)METHYL]-4-ACETAMIDOBENZAMIDE](/img/structure/B5700030.png)




![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
